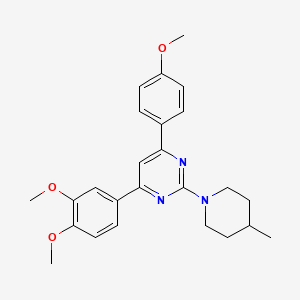![molecular formula C18H17N3O4 B4937290 5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B4937290.png)
5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using various methods. The purpose of
Mécanisme D'action
The mechanism of action of 5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its antitumor effects by inhibiting the proliferation of cancer cells. It may also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole can cause a decrease in cell viability in various cancer cell lines. It has also been shown to exhibit antibacterial and antifungal activity. However, the exact biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also a promising candidate for photodynamic therapy due to its photosensitizing properties. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole. One area of interest is its potential as a photosensitizer for photodynamic therapy. Further studies are needed to optimize its photosensitizing properties and to investigate its effectiveness in vivo. Another area of interest is its use as a fluorescent probe for detecting metal ions. Future research could focus on developing more sensitive and selective probes based on this compound. Additionally, studies could be conducted to investigate the potential of this compound as an antifungal and antibacterial agent.
Méthodes De Synthèse
The synthesis of 5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole has been reported using various methods. One of the most common methods involves the reaction of 3,5-dimethylphenol with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl oxalyl chloride to form the final product.
Applications De Recherche Scientifique
The potential applications of 5-[(3,5-dimethylphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole in scientific research are vast. This compound has been studied for its antifungal, antibacterial, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
Propriétés
IUPAC Name |
5-[(3,5-dimethylphenoxy)methyl]-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-7-13(2)9-16(8-12)24-11-18-19-17(20-25-18)10-14-3-5-15(6-4-14)21(22)23/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYWUCNRPIJRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenoxy)methyl]-3-[(4-nitrophenyl)methyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)
![2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4937220.png)

![3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoic acid](/img/structure/B4937229.png)
![ethyl 2-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B4937236.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4937248.png)

![3-bromo-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4937253.png)

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4937264.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2,5-dimethoxy-N-methylbenzamide](/img/structure/B4937273.png)
![1,1'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiethanone](/img/structure/B4937295.png)
![5-(2-furyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4937298.png)